N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide
説明
N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide is a sulfonamide-containing compound featuring a benzo[b][1,4]oxazepine core substituted with an allyl group at position 5, dimethyl groups at position 3, and a 4-oxo moiety. The sulfamoyl phenyl group is linked to a butyramide side chain.
特性
IUPAC Name |
N-[4-[(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S/c1-5-7-22(28)25-17-8-11-19(12-9-17)33(30,31)26-18-10-13-21-20(15-18)27(14-6-2)23(29)24(3,4)16-32-21/h6,8-13,15,26H,2,5,7,14,16H2,1,3-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONFAAYWQCSAII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide is a complex organic compound with potential biological activities. This article reviews its biological properties, including anticancer activity and other pharmacological effects based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O4 |
| Molecular Weight | 380.4 g/mol |
| CAS Number | 921863-75-4 |
The structure features a benzo[b][1,4]oxazepin core with an allyl group and a sulfamoyl moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide. For instance:
- In Vitro Studies : Compounds with similar structures have shown promising results in inhibiting the growth of various cancer cell lines. For example, derivatives of benzenesulfonamide exhibited significant cytotoxicity against cancer cells comparable to doxorubicin, a standard chemotherapy agent .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of specific pathways that lead to cell cycle arrest and subsequent cell death. This has been observed in related compounds that target DNA synthesis and repair mechanisms .
Other Pharmacological Effects
In addition to anticancer properties, N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide may exhibit:
- Anti-inflammatory Activity : Some studies suggest that compounds in this class can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
- Antimicrobial Properties : The sulfamoyl group in the structure is known for its antibacterial effects; thus, derivatives may possess antimicrobial activity against various pathogens.
Case Studies and Research Findings
Several case studies have documented the effects of similar compounds:
- Case Study 1 : A study evaluated a related compound's efficacy against breast cancer cells in vitro. Results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those for conventional treatments .
- Case Study 2 : Another investigation focused on the anti-inflammatory properties of a sulfamoyl derivative. The study demonstrated reduced levels of inflammatory markers in animal models treated with the compound .
類似化合物との比較
Benzooxazepine Derivatives
- Target Compound : Features a benzo[b][1,4]oxazepine ring with 5-allyl , 3,3-dimethyl , and 4-oxo substituents.
- (CAS 922064-01-5): Contains a benzo[f][1,4]oxazepine core with 5-oxo and lacks alkyl substituents. The isobutyramide chain (vs.
- (CAS 922097-99-2) : Substituted with 5-ethyl and 3,3-dimethyl on a benzo[b]oxazepine core, paired with an isobutyramide group. The ethyl group may reduce steric hindrance compared to the allyl group in the target compound .
Sulfamoyl Phenyl Acylated Derivatives ()
Compounds 5a–5d share the sulfamoyl phenylbutyramide/pentanamide/hexanamide backbone but lack the benzooxazepine moiety. Key differences include:
- Acyl Chain Length : Butyramide (5a, C4), pentanamide (5b, C5), hexanamide (5c, C6), and heptanamide (5d, C7). Longer chains increase molecular weight and logP values, impacting solubility .
- Melting Points : Shorter chains (e.g., 5a: 180–182°C) exhibit higher melting points than longer analogs (5c: 142–143°C), likely due to reduced conformational flexibility .
Physicochemical and Spectroscopic Properties
Molecular Weight and Formula
Thermal Properties
Spectroscopic Data
- ¹H-NMR : Allyl protons in the target compound would show characteristic signals at δ ~5–6 ppm (vinyl CH2) and ~3–4 ppm (allylic CH2), distinct from ethyl (δ ~1.2–1.5 ppm) or methyl groups in analogs .
- ESI-HRMS : The target compound’s molecular ion ([M+H]+) would align with its formula (calcd. ~457.5), differing from (403.5) and 6 (459.6) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
